molecular formula C22H30N2O9 B12766332 Milnacipran carbamoyl o-glucuronide, D- CAS No. 1446438-97-6

Milnacipran carbamoyl o-glucuronide, D-

Cat. No.: B12766332
CAS No.: 1446438-97-6
M. Wt: 466.5 g/mol
InChI Key: CJQUAXXSVBPRHH-BHNQXGFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Milnacipran Carbamoyl O-Glucuronide involves the glucuronidation of milnacipran. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. Industrial production methods for such compounds often involve enzymatic processes or chemical synthesis using glucuronidation agents .

Chemical Reactions Analysis

Milnacipran Carbamoyl O-Glucuronide undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Milnacipran Carbamoyl O-Glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of Milnacipran Carbamoyl O-Glucuronide involves its role as a metabolite of milnacipran. Milnacipran inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronide conjugate is involved in the excretion and detoxification of milnacipran .

Comparison with Similar Compounds

Milnacipran Carbamoyl O-Glucuronide can be compared with other glucuronide conjugates of similar compounds:

Milnacipran Carbamoyl O-Glucuronide is unique due to its specific metabolic pathway and its role in the pharmacokinetics of milnacipran.

Properties

CAS No.

1446438-97-6

Molecular Formula

C22H30N2O9

Molecular Weight

466.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(1S,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H30N2O9/c1-3-24(4-2)20(30)22(12-8-6-5-7-9-12)10-13(22)11-23-21(31)33-19-16(27)14(25)15(26)17(32-19)18(28)29/h5-9,13-17,19,25-27H,3-4,10-11H2,1-2H3,(H,23,31)(H,28,29)/t13-,14+,15+,16-,17+,19+,22+/m1/s1

InChI Key

CJQUAXXSVBPRHH-BHNQXGFYSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CNC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3

Origin of Product

United States

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